(2S,4R)-2-Phenylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
(2S,4R)-2-Phenylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and this compound specifically has a phenyl group attached to the second carbon and a carboxylic acid group attached to the fourth carbon of the piperidine ring. The hydrochloride form indicates the presence of a hydrochloric acid protonated to the carboxylic acid group, enhancing its solubility in water.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylacetonitrile as the starting material.
Reaction Steps:
The phenylacetonitrile undergoes a cyclization reaction with ethyl chloroformate to form a piperidine ring.
The resulting piperidine ring is then oxidized to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods:
Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The piperidine ring can be oxidized to introduce functional groups like carboxylic acids.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation typically yields carboxylic acids.
Reduction reactions produce alcohols.
Substitution reactions can lead to a variety of substituted piperidines.
Scientific Research Applications
(2S,4R)-2-Phenylpiperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the biological context, but it generally involves binding to active sites or allosteric sites, modulating the activity of the target molecule.
Comparison with Similar Compounds
Piperidine
4-Phenylpiperidine-2-carboxylic acid
Pethidine
Uniqueness:
(2S,4R)-2-Phenylpiperidine-4-carboxylic acid;hydrochloride is unique due to its specific stereochemistry (2S,4R) and the presence of both phenyl and carboxylic acid groups, which influence its reactivity and biological activity.
Properties
IUPAC Name |
(2S,4R)-2-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPUZXQMVAIAJ-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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